molecular formula C5H5LiO B14639174 Lithium, (5-methyl-2-furanyl)- CAS No. 54783-53-8

Lithium, (5-methyl-2-furanyl)-

Cat. No.: B14639174
CAS No.: 54783-53-8
M. Wt: 88.1 g/mol
InChI Key: YOTJXKVWIFOAJG-UHFFFAOYSA-N
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Description

Lithium, (5-methyl-2-furanyl)-: is an organolithium compound with the molecular formula C5H5LiO and a molecular weight of 88.03 g/mol . This compound features a lithium atom bonded to a 5-methyl-2-furanyl group, which is a derivative of furan, a heterocyclic organic compound. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties and their ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of lithium, (5-methyl-2-furanyl)- typically involves the reaction of 5-methyl-2-furanyl halides with lithium metal. The general reaction can be represented as: [ \text{R-X} + 2\text{Li} \rightarrow \text{R-Li} + \text{LiX} ] where R represents the 5-methyl-2-furanyl group and X is a halogen (usually bromine or iodine) . The reaction is carried out in anhydrous conditions using solvents like pentane or hexane to prevent the hydrolysis of the organolithium compound.

Industrial Production Methods: Industrial production of lithium, (5-methyl-2-furanyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to ensure the controlled addition of lithium metal to the 5-methyl-2-furanyl halide. The reaction is typically conducted under an inert atmosphere to prevent oxidation and moisture contamination.

Chemical Reactions Analysis

Types of Reactions: Lithium, (5-methyl-2-furanyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Substituted Furans: Formed from substitution reactions.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

Chemistry: Lithium, (5-methyl-2-furanyl)- is used as a reagent in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine:

Industry: In the industrial sector, lithium, (5-methyl-2-furanyl)- is used in the production of polymers and advanced materials. Its ability to form strong carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The mechanism of action of lithium, (5-methyl-2-furanyl)- primarily involves its strong nucleophilic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic attack leads to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reaction and substrate used .

Comparison with Similar Compounds

Uniqueness: Lithium, (5-methyl-2-furanyl)- is unique due to the presence of the methyl group on the furan ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the methyl group can provide additional stability or reactivity.

Properties

CAS No.

54783-53-8

Molecular Formula

C5H5LiO

Molecular Weight

88.1 g/mol

IUPAC Name

lithium;5-methyl-2H-furan-2-ide

InChI

InChI=1S/C5H5O.Li/c1-5-3-2-4-6-5;/h2-3H,1H3;/q-1;+1

InChI Key

YOTJXKVWIFOAJG-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CC=[C-]O1

Origin of Product

United States

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